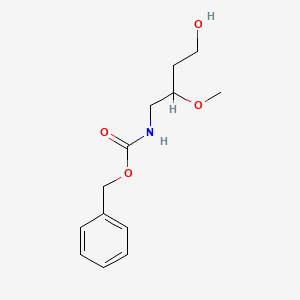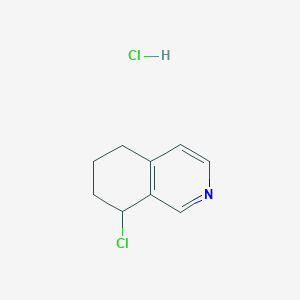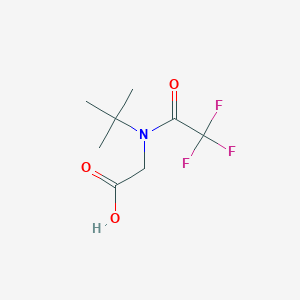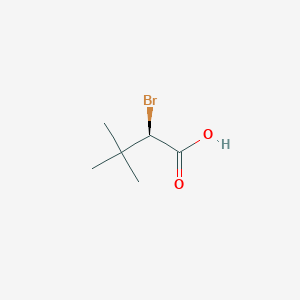
(R)-2-Bromo-3,3-dimethylbutanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Bromo-3,3-dimethylbutanoic Acid is an organic compound with the molecular formula C6H11BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
®-2-Bromo-3,3-dimethylbutanoic Acid can be synthesized through several methods. One common approach involves the bromination of 3,3-dimethylbutanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-Bromo-3,3-dimethylbutanoic Acid may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Bromo-3,3-dimethylbutanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can convert the bromine atom to a hydrogen atom, yielding 3,3-dimethylbutanoic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 3,3-Dimethylbutanoic acid derivatives.
Oxidation: 3,3-Dimethylbutanoic acid or 3,3-dimethylbutanone.
Reduction: 3,3-Dimethylbutanoic acid.
Aplicaciones Científicas De Investigación
®-2-Bromo-3,3-dimethylbutanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-Bromo-3,3-dimethylbutanoic Acid involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, allowing the formation of new bonds with other atoms or groups. The compound’s chiral nature also plays a role in its interactions with other chiral molecules, influencing its reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylbutanoic Acid: Lacks the bromine atom, resulting in different reactivity and properties.
2-Bromo-3-methylbutanoic Acid: Similar structure but with a different substitution pattern, leading to variations in reactivity.
2-Bromo-2-methylbutanoic Acid: Another brominated derivative with distinct chemical behavior.
Uniqueness
®-2-Bromo-3,3-dimethylbutanoic Acid is unique due to its specific substitution pattern and chiral nature. These characteristics make it valuable in asymmetric synthesis and as a precursor for chiral compounds in various applications.
Propiedades
Fórmula molecular |
C6H11BrO2 |
|---|---|
Peso molecular |
195.05 g/mol |
Nombre IUPAC |
(2R)-2-bromo-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11BrO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m0/s1 |
Clave InChI |
MJLVLHNXEOQASX-BYPYZUCNSA-N |
SMILES isomérico |
CC(C)(C)[C@H](C(=O)O)Br |
SMILES canónico |
CC(C)(C)C(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


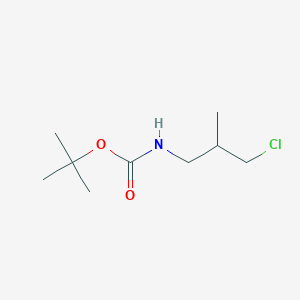
![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
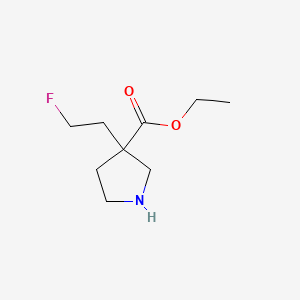
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
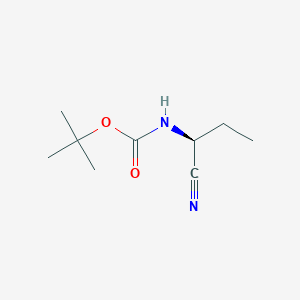

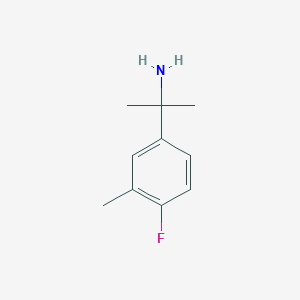
![Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B13505538.png)
